

A Comparative Guide to SMYD3 Inhibitors: BAY-6035-R-isomer and EPZ031686

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Compound of Interest

Compound Name: BAY-6035-R-isomer

Cat. No.: B605945

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This guide provides a detailed comparison of the efficacy of two prominent small molecule inhibitors of the lysine methyltransferase SMYD3: **BAY-6035-R-isomer** and EPZ031686. The information presented is collated from publicly available experimental data to facilitate an objective assessment for research and drug development purposes.

Executive Summary

SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in various cancers through its methylation of both histone and non-histone protein targets, thereby regulating key oncogenic signaling pathways. Both BAY-6035 and EPZ031686 are potent inhibitors of SMYD3, however, they exhibit distinct biochemical profiles. Notably, the activity of BAY-6035 is stereospecific, with the S-enantiomer being the active form, while the R-enantiomer, also known as BAY-444, serves as a negative control with significantly lower potency. In contrast, EPZ031686 is a highly potent inhibitor with a mixed-mode of inhibition. This guide will delve into the available efficacy data, experimental methodologies, and the primary signaling pathway affected by these inhibitors.

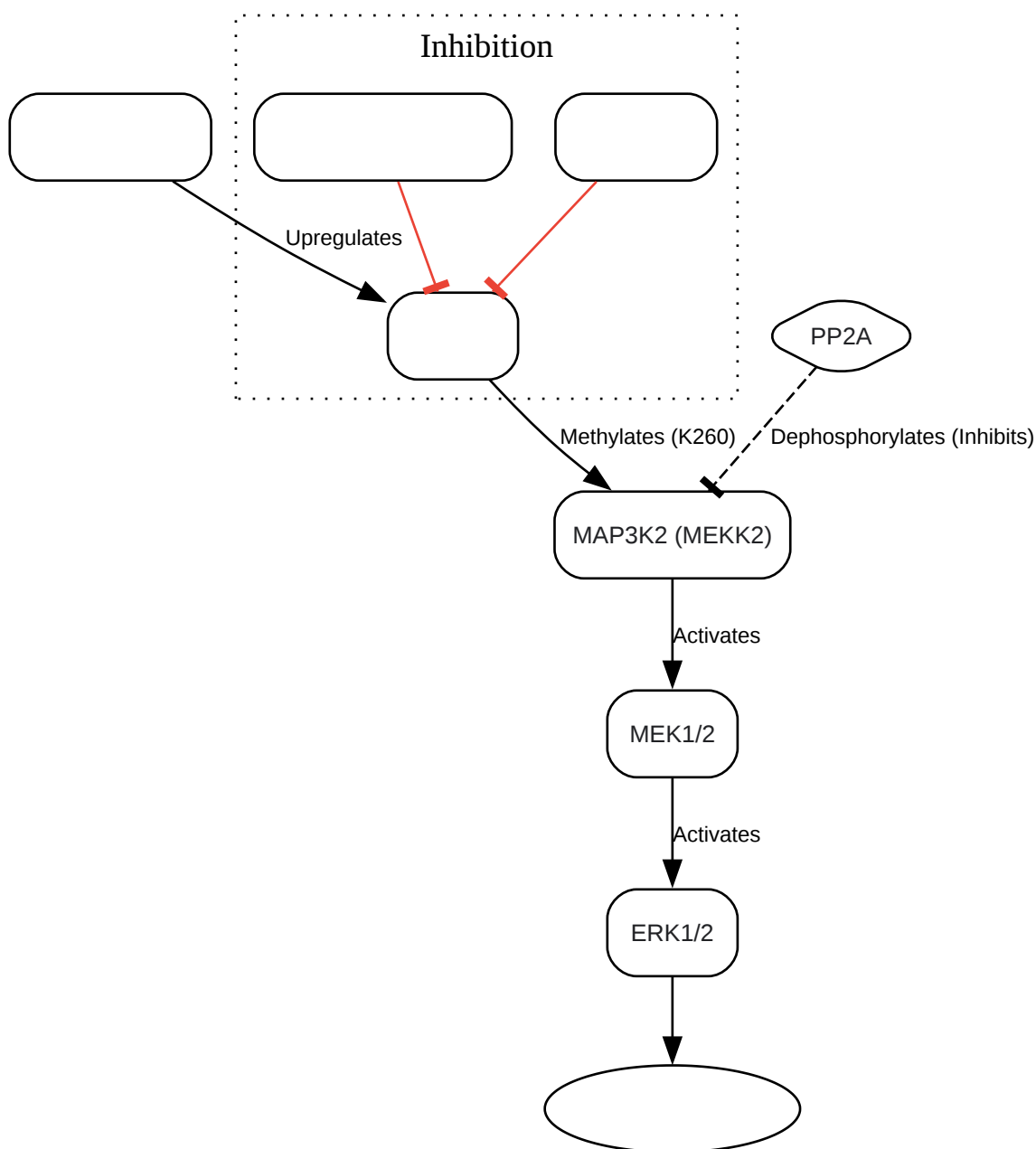
Data Presentation: A Head-to-Head Look at Efficacy

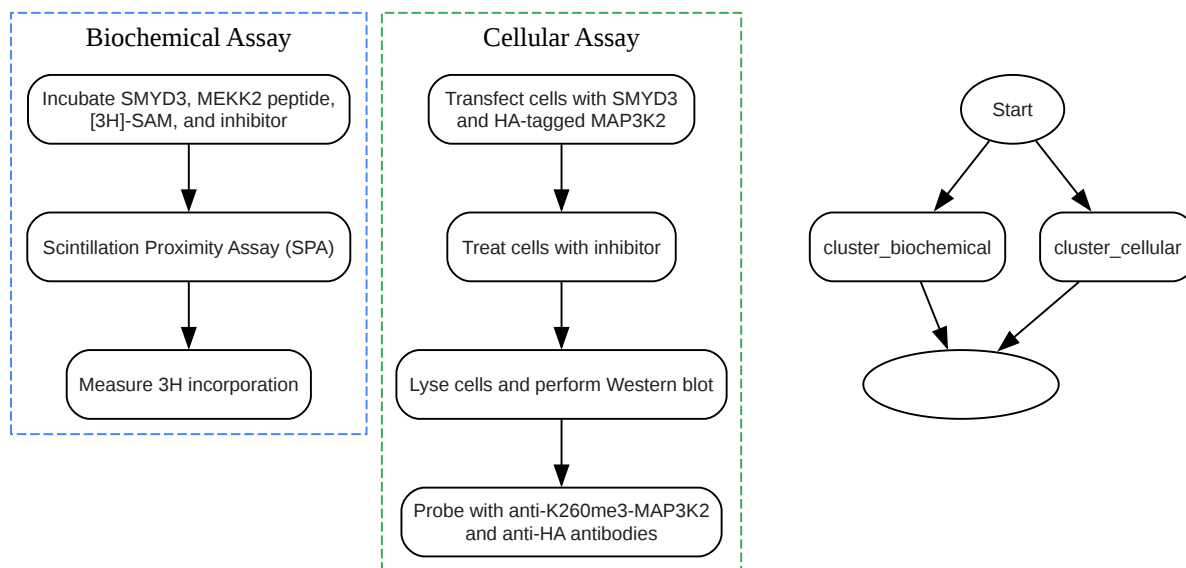
The following table summarizes the key quantitative data for the active S-isomer of BAY-6035 and EPZ031686. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Parameter	BAY-6035 (S-isomer)	EPZ031686	BAY-6035-R-isomer (BAY-444)
Biochemical IC50	88 nM (for MEKK2 peptide methylation) [1][2][3]	3 nM[2]	> 10 µM[1]
Cellular IC50	~70 nM (in HeLa cells for MEKK2 methylation)[1]	36 nM (in HEK-293T cells)	> 10 µM[1]
Mechanism of Action	Substrate-competitive[4]	Mixed-type/Non-competitive	Inactive
Selectivity	High selectivity over other methyltransferases[1]	Selective over other histone methyltransferases	Not applicable

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.





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